molecular formula C9H14N2O2 B11808271 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one

1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one

Cat. No.: B11808271
M. Wt: 182.22 g/mol
InChI Key: NKQLQSRKVCCDJK-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one is a chemical compound that belongs to the pyridine family This compound is characterized by the presence of an aminoethyl group, a methoxy group, and a methyl group attached to a pyridinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methyl-3-methoxypyridine and ethylenediamine.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained.

    Catalysts and Reagents: Catalysts such as palladium or platinum may be used to facilitate the reaction, along with reagents like sodium borohydride for reduction processes.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems and advanced monitoring techniques ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aminoethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyridine N-oxides, while reduction can produce various amine derivatives.

Scientific Research Applications

1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, influencing their activity and function.

    Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    Ethanolamine: A compound with a similar aminoethyl group but lacking the pyridinone ring.

    2-Aminoethylpyridine: Similar structure but without the methoxy and methyl groups.

Uniqueness: 1-(2-Aminoethyl)-3-methoxy-2-methylpyridin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H14N2O2

Molecular Weight

182.22 g/mol

IUPAC Name

1-(2-aminoethyl)-3-methoxy-2-methylpyridin-4-one

InChI

InChI=1S/C9H14N2O2/c1-7-9(13-2)8(12)3-5-11(7)6-4-10/h3,5H,4,6,10H2,1-2H3

InChI Key

NKQLQSRKVCCDJK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C=CN1CCN)OC

Origin of Product

United States

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